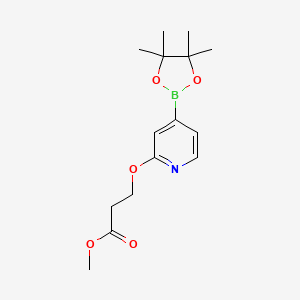
Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate is an organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .
Chemical Reactions Analysis
Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and strong oxidizing or reducing agents for oxidation and reduction reactions, respectively. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic and biological applications .
Comparison with Similar Compounds
Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate is unique due to its combination of a boronic ester group and a pyridine ring. Similar compounds include:
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also contains a boronic ester group but has a benzoate moiety instead of a pyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound features a boronic ester group attached to a benzaldehyde moiety.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound contains a boronic ester group attached to a pyrazole ring.
These similar compounds share the boronic ester functionality but differ in their aromatic moieties, which can influence their reactivity and applications.
Biological Activity
Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate is a compound of significant interest due to its unique structure and potential biological activities. This article reviews the compound's biological properties, including its applications in drug development, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C10H19BO4, with a molecular weight of approximately 214.066 g/mol. It features a boron-containing dioxaborolane moiety that enhances its chemical reactivity and stability. The presence of the pyridine ring contributes to its potential interactions with biological targets.
Mechanisms of Biological Activity
This compound exhibits several biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Bioconjugation Applications :
Case Study 1: Anticancer Efficacy
A study involving a series of boron-containing compounds illustrated that methyl derivatives could significantly inhibit the proliferation of breast cancer cells. The mechanism was linked to the disruption of mitotic spindle formation, leading to increased apoptosis rates .
Case Study 2: Antimicrobial Testing
In another investigation, this compound was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 214.066 g/mol | Varies (typically between 200 - 300 g/mol) |
| Anticancer Activity | Yes (KSP inhibition leading to apoptosis) | Yes (many boron derivatives exhibit similar effects) |
| Antimicrobial Activity | Moderate (effective against certain bacteria and fungi) | Varies widely; many show significant activity |
| Bioconjugation Potential | High (used in attaching biomolecules for diagnostics) | High (common feature in many organoboron compounds) |
Properties
CAS No. |
1346697-36-6 |
|---|---|
Molecular Formula |
C15H22BNO5 |
Molecular Weight |
307.15 g/mol |
IUPAC Name |
methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropanoate |
InChI |
InChI=1S/C15H22BNO5/c1-14(2)15(3,4)22-16(21-14)11-6-8-17-12(10-11)20-9-7-13(18)19-5/h6,8,10H,7,9H2,1-5H3 |
InChI Key |
LUSXUZPYOVARPQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















